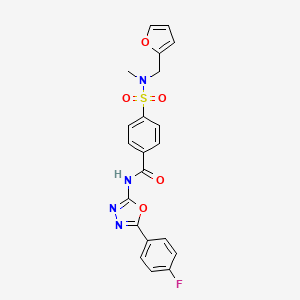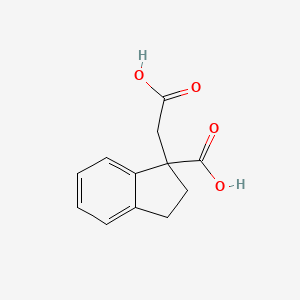![molecular formula C20H19N5O2 B2877133 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1260931-26-7](/img/structure/B2877133.png)
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” is a derivative of the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one . It’s a complex organic compound that likely possesses significant biological activity, given the known activities of similar structures .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazolo[4,3-a]quinoxalin core and additional functional groups . The exact structure isn’t available in the retrieved resources.科学的研究の応用
Potential as Human A3 Adenosine Receptor Antagonists
One of the primary applications of compounds related to 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is their role as human A3 adenosine receptor antagonists. Studies have demonstrated that derivatives of 1,2,4-triazolo[1,5-a]quinoxaline, a similar scaffold, show potent and selective antagonism towards human A3 adenosine receptors. Such compounds have been highlighted for their potential in treating various conditions, including neurological disorders and possibly cancer, by modulating adenosine receptor activities which are pivotal in many biological processes. The structural analysis and molecular modeling have provided insights into the interaction of these compounds with receptor sites, underscoring the importance of specific substituents for binding affinity and selectivity (Catarzi, Colotta, Varano, & Moro, 2005).
Synthesis and Structural Diversity
The synthesis and structural diversity of these compounds have been explored through various chemical methodologies, including Ugi four-component reactions and copper-catalyzed tandem reactions. These methods enable the rapid assembly of complex tricyclic scaffolds, demonstrating the versatility of the core structure for modifications and optimization towards specific biological targets. The development of diverse derivatives offers a pathway to enhancing the pharmacological profile, including potency, selectivity, and bioavailability of these molecules (An, He, Liu, Zhang, & Lu, 2017).
Potential Rapid-Onset Antidepressants
Compounds within this family have also been evaluated for their antidepressant properties. Certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown promise in reducing immobility in animal models of depression upon acute administration, suggesting their potential as novel and rapid-acting antidepressant agents. These findings highlight the therapeutic versatility of this class of compounds, extending beyond receptor antagonism to include potential applications in mood disorder treatment (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Antiallergic and Anticonvulsant Properties
Further research has identified derivatives with antiallergic and anticonvulsant properties, showcasing the broad therapeutic potential of this chemical framework. Specific compounds have been identified to inhibit antigen-induced release of histamine and exhibit potent anticonvulsant activities, offering new avenues for the treatment of allergies and epilepsy (Loev, Musser, Brown, Jones, Kahen, Huang, Khandwala, Sonnino-Goldman, & Leibowitz, 1985).
特性
IUPAC Name |
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-2-8-17-22-23-19-20(27)24(15-11-6-7-12-16(15)25(17)19)13-18(26)21-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRKSGHVTOERKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2877053.png)


![4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2877059.png)


![1'-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2877063.png)

![5-bromo-2-chloro-3-{1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine-4-carbonyl}pyridine](/img/structure/B2877065.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)
![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)